Dipropyl-malonic Acid-d6 Diethyl Ester

Catalog No.
S1803803
CAS No.
M.F
C₁₃H₁₈D₆O₄
M. Wt
250.36
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipropyl-malonic Acid-d6 Diethyl Ester

Product Name

Dipropyl-malonic Acid-d6 Diethyl Ester

Molecular Formula

C₁₃H₁₈D₆O₄

Molecular Weight

250.36

Synonyms

Dipropyl-propanedioic Acid-d6 Diethyl Ester; Diethyl 2,2-Dipropylmalonate-d6; Diethyl Dipropylmalonate-d6; NSC 163902-d6

Dipropyl-malonic acid-d6 diethyl ester (C13H18D6O4) is a specialized, stable isotope-labeled intermediate procured for the synthesis of deuterated antiepileptic drug standards, specifically valproic acid-d6 and its downstream metabolites. As a light yellow oil with excellent solubility in common organic solvents, it serves as a late-stage, process-ready precursor that bypasses the complexities of early-stage isotopic labeling. By locking the six deuterium atoms onto the propyl chains prior to final decarboxylation or amidation steps, this ester ensures exceptional isotopic purity in the final active pharmaceutical ingredient (API) standards. Its primary industrial value lies in its role as a versatile, high-yield node for generating multiple valproate-d6 derivatives—including glucuronides and amides—required for mass spectrometry (LC-MS/MS) internal standards and pharmacokinetic profiling [1].

Research Fit

1
Stable-isotope-labeled intermediate for in-house synthesis of deuterated valproic acid internal standards.
2
Supports bioanalytical LC–MS/MS and GC–MS method development workflows requiring mass-shift discrimination. Class-level inference
3
Research-use-only precursor for tracer studies and bioanalytical validation review, not for human therapeutic use.

Procuring non-deuterated diethyl 2,2-dipropylmalonate is ineffective for pharmacokinetic and LC-MS/MS applications, as it lacks the +6 Da mass shift required to avoid cross-talk with endogenous valproic acid during bioanalysis. Conversely, attempting to synthesize the d6-labeled core from basic precursors (e.g., diethyl malonate and 1-bromopropane-d3) in-house introduces severe procurement and process risks, including isotopic scrambling, incomplete dialkylation, and significant yield losses during the difficult separation of mono- and di-alkylated species. Furthermore, purchasing the fully decarboxylated valproic acid-d6 restricts downstream flexibility; the free acid cannot be efficiently converted into complex metabolites (like valproic acid-d6 β-D-glucuronide) without additional, yield-reducing activation steps. Procuring the d6-diethyl ester bypasses these bottlenecks, providing a chemically stable, easily purifiable intermediate that guarantees both high isotopic fidelity and synthetic versatility [1].

Substitution Risk

Target d6-Diester (C₁₃H₁₈D₆O₄)
If Substituted Non-deuterated diester (C₁₃H₂₄O₄)
May lose the +6 Da mass shift required for baseline separation from unlabeled analyte in validated bioanalytical methods.
Target Hexadeuterated propyl-chain label
If Substituted Lower-labeling (d4) or ¹³C-labeled precursors
Lower deuteration may reduce chromatographic resolution; ¹³C-labeled standards can alter synthetic cost structure but may provide co-elution.
Target Diester precursor route
If Substituted Pre-formed deuterated valproic acid
May break synthetic traceability and alter isotopic purity or lot-to-lot consistency in final internal standard preparation.

Superior Yields in Valproate-d6 Derivative Synthesis

When synthesizing valproate-d6 derivatives, starting from dipropyl-malonic acid-d6 diethyl ester provides quantitative advantages over functionalizing the free valproic acid-d6. Conversion of the d6-diester to valproic acid-d6 via standard saponification and decarboxylation routinely achieves yields exceeding 85%. Furthermore, direct amidation of the ester to form valpromide-d6 precursors avoids the use of harsh coupling reagents required for the free acid. In contrast, attempting to synthesize complex glucuronide metabolites directly from the free acid often results in yields below 40% due to steric hindrance and side reactions. The diester acts as a stable, activated node that streamlines the production of a broader portfolio of analytical standards [1].

Evidence DimensionDownstream conversion yield to complex valproate derivatives
Target Compound Data>85% yield (via direct ester derivation/decarboxylation)
Comparator Or Baseline<40% yield (via free valproic acid-d6 activation)
Quantified DifferenceGreater than 2-fold improvement in complex derivative yield
ConditionsSynthesis of valproate-d6 amides and glucuronide standards

Procuring the ester allows analytical laboratories to efficiently synthesize multiple high-value valproate-d6 metabolites from a single precursor, reducing overall material costs.

Mass Shift Separation
Reported
+6.03 Da mass shift vs. non-deuterated diester; Rₛ ≥ 1.2 for analog hexadeuterated VPA
GC-MS validated 60 m OV-351 column
Supports baseline-resolved quantification in bioanalytical method context.
Rₛ advantage over d4 analogs reported as ≥0.1–0.2 under identical conditions.

Guaranteed Isotopic Purity in Internal Standards

For clinical therapeutic drug monitoring (TDM), internal standards must exhibit a sufficient mass shift to prevent isotopic overlap with the natural API. Dipropyl-malonic acid-d6 diethyl ester delivers a robust +6 Da mass shift that is chemically locked into the alkyl chains. Because these deuterium atoms are situated away from the acidic alpha-carbon, they are completely immune to the base-catalyzed hydrogen-deuterium exchange that plagues alpha-deuterated analogs during the saponification step. This structural design ensures that the final synthesized valproic acid-d6 maintains >98% isotopic purity, whereas alpha-labeled precursors can suffer up to 15-30% label washout during downstream processing in aqueous base [1].

Evidence DimensionIsotopic label retention during basic saponification/decarboxylation
Target Compound Data>98% retention of the d6 label
Comparator Or Baseline70-85% retention (alpha-deuterated malonate analogs)
Quantified Difference13-28% higher isotopic fidelity post-processing
ConditionsAqueous base hydrolysis and subsequent thermal decarboxylation

Ensures the final LC-MS/MS standard has zero cross-talk with endogenous patient samples, fulfilling strict regulatory requirements for clinical diagnostic assays.

Co-Elution & Matrix Effect
Class-level
ΔtR ≤ 0.03 min vs. native analyte; near-co-elution at lower procurement cost compared to ¹³C-labeled IS
Reversed-phase LC Cost-balanced
May support matrix-effect compensation in LC–MS/MS bioanalysis.
Reverse isotope effect possible in highly aqueous mobile phases; data to verify for specific matrices.

Easier Purification and Handling

From a manufacturing and handling perspective, dipropyl-malonic acid-d6 diethyl ester demonstrates clear handling advantages over the final free acid. Valproic acid-d6 is a short-chain fatty acid known for its pungent odor and relatively high volatility, which complicates precise gravimetric dosing and long-term storage. In contrast, the d6-diethyl ester is a stable, higher-boiling liquid with minimal odor. Furthermore, the ester's lipophilicity allows for highly efficient purification via standard silica gel chromatography, easily separating it from mono-propylated impurities. This ensures that the precursor reaches >99% chemical purity before the final decarboxylation step, whereas purifying the free acid directly is notoriously difficult and often requires specialized fractional distillation [1].

Evidence DimensionPre-decarboxylation chemical purification efficiency
Target Compound Data>99% purity achievable via standard column chromatography
Comparator Or BaselineDifficult separation of mono/di-alkylated free acids (Valproic acid-d6)
Quantified DifferenceEliminates the need for specialized fractional distillation of the final API
ConditionsStandard laboratory-scale purification (1-100g scale)

Lowers the barrier to producing ultra-pure analytical standards by shifting the purification burden to an easily handled, non-volatile ester intermediate.

Synthetic Efficiency
Class-level
One-pot hydrolysis–decarboxylation route; avoids deuterated reducing agents (e.g., LiAlD₄)
Acid-catalyzed ≥95% conversion reported for protiated analog
Supports cost-efficient in-house synthesis of deuterated valproic acid standards.
Source review: patent-based evidence; industrial translation context may require verification.
Isotopic Purity & Cross-Signal
Cross-study comparable
≤0.1% cross-signal contribution for d6 internal standard in validated LC–MS/MS method
LLOQ 200 ng/mL (VPA) CV < 10%
Supports method selectivity requirements in bioanalytical validation review.
d4 analogs reported up to 1.5% cross-signal; data derived from VPA-d15 reference method.

Valproic Acid-d6 Synthesis for LC-MS/MS Assays

Because the d6 label provides a clean +6 Da mass shift without risking deuterium exchange at the alpha position, this ester is the primary starting material for manufacturing valproic acid-d6. This final API is critical as an internal standard for therapeutic drug monitoring (TDM) of epilepsy patients, ensuring accurate quantification of serum valproate levels [1].

Valproate-d6 Glucuronide Synthesis

The ester's chemical stability and reactivity profile make it the ideal precursor for synthesizing complex phase II metabolites, such as valproic acid-d6 β-D-glucuronide. Procuring the ester allows synthetic chemists to bypass the poor yields associated with directly conjugating the free valproic acid-d6, enabling the commercial production of these rare analytical reference materials [2].

Pharmacokinetic and KIE Studies

In drug development, tracing the metabolic fate of valproic acid derivatives is essential. The d6-diethyl ester can be converted into various novel amides or esters where the terminal deuterium groups resist cytochrome P450-mediated omega-oxidation. This allows researchers to study metabolic shunting and toxicity profiles with high precision compared to non-deuterated baselines [3].

Application Fit

Application
Selection Property
Validation Focus
In-house ISTD synthesis for bioanalytical method validation
One-pot synthetic accessibility; +6 Da mass shift precursor
Isotopic purity and cross-signal interference review
Pulse-dose pharmacokinetic tracer studies
Hexadeuterated VPA synthesis from diester intermediate
Exposure-model interpretation and kinetic equivalence review
Metabolite identification via stable isotope dilution GC–MS
Malonic ester synthesis route to deuterated metabolite panel
Matrix-effect correction and derivatization yield review
Forensic toxicology method development
In-house ISTD preparation capability; chain-of-custody control
Method reproducibility and batch-to-batch consistency review

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